12-Pahsa

描述

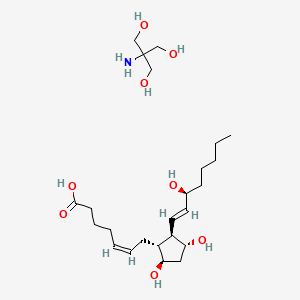

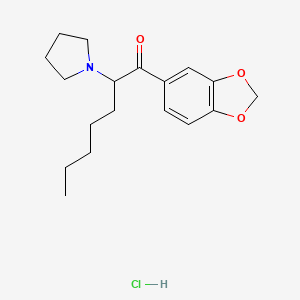

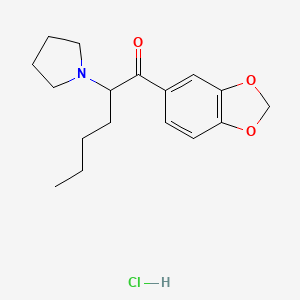

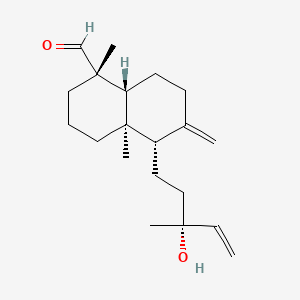

12-棕榈酰氧硬脂酸,也称为12-(棕榈酰氧)硬脂酸,是羟基脂肪酸脂肪酸酯 (FAHFAs) 家族的成员。该化合物由棕榈酸与12-羟基硬脂酸酯化而成。 它因其潜在的抗糖尿病和抗炎特性而备受关注 .

科学研究应用

化学: 用作研究酯化和脂类化学的模型化合物。

生物学: 研究其在代谢途径中的作用及其对细胞过程的影响。

医药: 探索其抗糖尿病和抗炎特性,使其成为代谢性疾病的潜在治疗剂。

作用机制

12-棕榈酰氧硬脂酸通过几种机制发挥其作用:

胰岛素敏感性: 通过调节葡萄糖代谢和减少炎症来增强胰岛素敏感性。

抗炎作用: 抑制促炎性细胞因子的产生并减少免疫细胞浸润。

生化分析

Biochemical Properties

12-PAHSA plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance glucose-stimulated insulin secretion (GSIS), insulin-stimulated glucose transport, and insulin action to suppress hepatic glucose production . These interactions contribute to the overall anti-diabetic effects of this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to attenuate immune responses and promote β cell survival in autoimmune diabetic mice . It also enhances the action of insulin to suppress endogenous glucose production .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by reducing ER stress and MAPK signaling . This is mediated in part by glucagon-like peptide 1 receptor (GLP-1R) and not the G protein–coupled receptor GPR40 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, chronic systemic this compound treatment improves both insulin sensitivity and glucose tolerance in chow-fed and high-fat diet-fed mice

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it is involved in the regulation of fasting and high-fat feeding

准备方法

合成路线和反应条件

12-棕榈酰氧硬脂酸的合成涉及棕榈酸与12-羟基硬脂酸的酯化反应。该反应通常需要催化剂,如硫酸,并在回流条件下进行,以确保完全酯化。 然后使用柱色谱等技术对反应混合物进行纯化,以分离所需的产物 .

工业生产方法

化学反应分析

反应类型

12-棕榈酰氧硬脂酸可以进行各种化学反应,包括:

氧化: 该反应可导致过氧化物和其他氧化产物的形成。

还原: 还原反应可以将12-棕榈酰氧硬脂酸转化为相应的醇。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用锂铝氢化物或硼氢化钠等还原剂。

主要产物

氧化: 过氧化物和羧酸。

还原: 醇和烷烃。

取代: 酯衍生物和取代的脂肪酸.

相似化合物的比较

类似化合物

9-棕榈酰氧硬脂酸: FAHFA 家族的另一个成员,具有类似的抗糖尿病特性。

13-棕榈酰氧硬脂酸: 以其抗炎作用而闻名。

9-油酰氧棕榈酸: 表现出胰岛素增敏作用,并调节脂质代谢.

12-棕榈酰氧硬脂酸的独特性

12-棕榈酰氧硬脂酸因其在羟基硬脂酸的第 12 个碳上的特定酯化作用而脱颖而出,这赋予了其独特的生物活性。 它增强胰岛素敏感性和减少炎症的能力使其成为治疗应用的有希望的候选者 .

属性

IUPAC Name |

12-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHBLSWAKHZVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271510 | |

| Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:0/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1997286-65-3 | |

| Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1997286-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:0/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)